molecular formula C15H12Cl3NO3S B2447654 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338395-19-0

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2447654
CAS No.: 338395-19-0
M. Wt: 392.68
InChI Key: RZUZWQIAHWOYCN-UFWORHAWSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of nuclear receptors. Structurally, it belongs to a class of compounds known as sulfonyl acetaldehyde oxime ethers, which are characterized by a sulfonyl group linked to an acetaldehyde core that is further functionalized as an O-benzyloxime. This specific architecture is found in potent synthetic modulators of key biological pathways. Research on highly analogous compounds, such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), has established that this chemical class acts as high-affinity agonists for the human Constitutive Androstane Receptor (CAR, NR1I3) . CAR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in drug metabolism, energy homeostasis, and liver functions, including fatty acid oxidation, biotransformation, and bilirubin clearance . Consequently, this compound and its analogues are valuable tools for investigating CAR as a potential therapeutic target for metabolic and liver diseases . The presence of the (4-chlorophenyl)sulfonyl and the 2,6-dichlorobenzyl motifs is critical for receptor binding and functional activity. This product is intended for use in non-clinical, non-therapeutic laboratory research to study receptor-ligand interactions, cellular signaling pathways, and gene expression regulation. This compound is supplied For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3S/c16-11-4-6-12(7-5-11)23(20,21)9-8-19-22-10-13-14(17)2-1-3-15(13)18/h1-8H,9-10H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUZWQIAHWOYCN-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde to form 2-[(4-chlorophenyl)sulfonyl]acetaldehyde. This intermediate is then reacted with 2,6-dichlorobenzyl hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime typically involves the following steps:

  • Formation of Intermediate : Reacting 4-chlorobenzenesulfonyl chloride with acetaldehyde to produce the intermediate compound.
  • Final Product Formation : The intermediate is then reacted with 2,6-dichlorobenzyl hydroxylamine under controlled conditions to yield the final product.

Chemistry

  • Building Block for Synthesis : This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations.
  • Reactivity Studies : The compound's reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Biochemical Studies : It is utilized in enzyme inhibition assays and protein labeling due to its ability to form stable complexes with metal ions and interact with biological targets.
  • Pharmacological Research : The compound shows potential in drug development, particularly in designing inhibitors that target specific enzymes involved in disease pathways.

Industrial Applications

  • Specialty Chemicals Production : It is used in the production of specialty chemicals and materials, including polymers and coatings, where its chemical properties can enhance performance.
  • Material Science : The compound can be incorporated into formulations that require specific chemical functionalities, improving material properties such as durability and resistance to environmental factors.
  • Pharmaceutical Development : In a study published by PubChem, researchers explored the use of similar sulfonamide compounds for developing inhibitors against specific enzymes related to cancer pathways. This highlights the potential of this compound in therapeutic applications.
  • Environmental Chemistry : Another study demonstrated the effectiveness of sulfonamide derivatives in environmental remediation processes, showcasing how this compound could be adapted for use in cleaning agents or materials designed for pollution control.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, while the sulfonyl group can participate in various chemical reactions, altering the activity of target molecules. These interactions can modulate biochemical pathways, leading to the desired effects in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
  • 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(3,5-dichlorobenzyl)oxime

Uniqueness

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a sulfonyl group attached to an acetaldehyde moiety and an oxime functional group. Its chemical structure is pivotal in determining its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing chlorophenyl and dichlorobenzyl groups have shown efficacy against various bacterial strains. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, similar compounds have been reported to act as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of tyrosinase can lead to reduced melanin production, making these compounds potential agents in treating hyperpigmentation disorders.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Interaction : The oxime group may facilitate binding to active sites of enzymes, thereby inhibiting their activity.
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several research findings highlight the biological relevance of this compound:

  • Antiviral Activity : A study demonstrated that structurally similar compounds showed promising antiviral activity against adenoviruses. The mechanism involved targeting viral replication processes, suggesting potential for further investigation into the antiviral properties of this compound .
  • Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of new compounds. Research indicates that while some derivatives exhibit biological activity, they must be carefully assessed for cytotoxicity to ensure therapeutic viability .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have shown low toxicity at therapeutic doses, indicating a favorable safety margin for potential clinical applications .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits tyrosinase
AntiviralPotential against adenoviruses
ToxicityLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime?

  • Methodology :

  • Step 1 : Start with sulfonation of 4-chlorophenylacetaldehyde using chlorosulfonic acid to form the sulfonyl intermediate.

  • Step 2 : Condense the sulfonylacetaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) to yield the oxime intermediate.

  • Step 3 : Perform an O-benzylation reaction using 2,6-dichlorobenzyl bromide in the presence of K₂CO₃ as a base and DMF as solvent .

  • Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

    • Key Data :
ParameterValue/Descriptor
Yield (Step 3)~70-85% (optimized conditions)
Purity (HPLC)≥95% (post-column purification)

Q. How can structural confirmation of this oxime derivative be achieved?

  • Analytical Workflow :

  • FT-IR : Confirm oxime (C=N stretch at ~1580–1620 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assign peaks for dichlorobenzyl protons (δ 5.1–5.5 ppm, singlet) and sulfonyl acetaldehyde backbone (δ 3.3–3.6 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax = 270 nm) and LC-MS to identify by-products (e.g., hydrolysis of oxime to ketone).
  • Thermal Stability : Conduct TGA/DSC to determine decomposition onset temperature.
    • Findings :
  • pH Sensitivity : Rapid degradation occurs below pH 4 (sulfonyl group hydrolysis) and above pH 8 (oxime cleavage) .
  • Thermal Limit : Decomposition initiates at ~150°C, correlating with loss of dichlorobenzyl moiety (TGA data) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Theoretical/Experimental Approach :

  • DFT Calculations : Model the electron-withdrawing effect of the sulfonyl group and steric hindrance from the dichlorobenzyl substituent.
  • Kinetic Studies : Compare reaction rates with model compounds lacking substituents (e.g., benzyl vs. dichlorobenzyl oximes) in SN2 reactions (e.g., alkylation with methyl iodide) .
    • Key Insights :
  • The electron-deficient sulfonyl group accelerates nucleophilic attack at the oxime nitrogen.
  • Steric hindrance from 2,6-dichlorobenzyl reduces reaction rates by ~40% compared to unsubstituted analogs .

Q. What strategies mitigate contradictory data in biological activity assays involving this compound?

  • Case Study : Discrepancies in CYP450 inhibition studies (e.g., vs. unrelated oxime derivatives).

  • Root Cause Analysis :
  • Solubility Artifacts : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation products during assays.
  • Resolution : Standardize assay conditions (e.g., pre-incubation time, NADPH concentration) and validate with positive controls (e.g., ketoconazole for CYP3A4) .

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